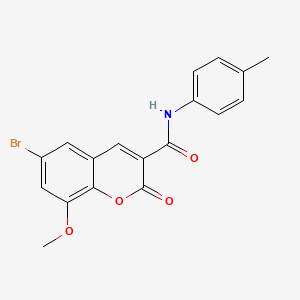![molecular formula C18H14F3N3O2 B2504538 3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338959-77-6](/img/structure/B2504538.png)
3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to its functional groups and structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their behaviors, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, utilizing various reagents and catalysts. For example, the synthesis of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles involves the reaction of heptalenecarbaldehydes or aromatic aldehydes with 3-(dicyanomethylidene)-indan-1-one in the presence of secondary amines . This suggests that the synthesis of our target compound might also involve the use of similar aldehydes, amines, and perhaps a multi-step reaction sequence to introduce the various functional groups.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of complex compounds. For instance, the structures of indeno[2,1-c]pyridine-4-carbonitriles and other pyridine derivatives have been verified using this method . The molecular packing and intermolecular interactions, such as hydrogen bonding, can significantly influence the properties of these compounds . Therefore, it is likely that the molecular structure of our target compound would also be characterized by similar techniques to understand its geometry and intermolecular forces.
Chemical Reactions Analysis
The reactivity of compounds containing amino and nitrile groups can vary widely. For example, the reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards different phosphorus reagents has been studied, leading to the synthesis of various phosphorus-containing heterocycles . This indicates that the dimethylamino and carbonitrile groups in our target compound may also undergo interesting reactions with phosphorus reagents or others, potentially leading to novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. Compounds similar to our target molecule have been shown to exhibit properties such as fluorescence and antioxidant activity . Spectroscopic methods like FT-IR, NMR, and UV-visible spectroscopy are typically used to characterize these properties . The target compound's dimethylamino and trifluoromethyl groups, along with its aromatic and heterocyclic rings, suggest that it may also possess unique optical and electronic properties, which could be explored using these analytical techniques.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of complex organic compounds often involves the strategic combination of different functional groups to achieve molecules with desired chemical properties. Compounds like "3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile" may be synthesized through multi-step organic reactions involving the coupling of pyridine and phenyl rings, the introduction of trifluoromethyl groups, and the incorporation of nitrile functionalities. These processes can be optimized for efficiency, selectivity, and environmental friendliness. For example, the use of catalysis and green chemistry principles can enhance the sustainability of synthetic routes (Moustafa et al., 2017).
Safety and Hazards
Orientations Futures
The future applications of TFMP derivatives, including this compound, are expected to be discovered in various fields, given the unique properties of the fluorine atom and the pyridine moiety . Several TFMP derivatives are used in the pharmaceutical and veterinary industries, and many candidates are currently undergoing clinical trials .
Propriétés
IUPAC Name |
3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-24(2)8-7-16(25)12-3-5-14(6-4-12)26-17-9-13(18(19,20)21)11-23-15(17)10-22/h3-9,11H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCHCNOCQIBYFK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)

![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)
![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)


![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)
![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2504470.png)



![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)
![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)